3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
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Overview
Description
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride is a chemical compound with a molecular weight of 283.2 g/mol . It is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry . The compound is characterized by its unique structure, which includes a pyrazole ring, making it a valuable scaffold in the development of more complex heterocyclic systems .
Preparation Methods
The synthesis of 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride involves several steps. One common method includes the reaction of 3-amino-5-methylpyrazole with a suitable propylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and may involve catalysts like iodine . Industrial production methods often scale up these reactions, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of receptor-ligand interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride can be compared with other similar compounds, such as:
3-amino-5-methylpyrazole: This compound shares the pyrazole ring structure but lacks the propylamide side chain, making it less versatile in certain synthetic applications.
5-amino-3-methyl-1-phenylpyrazole:
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C10H20Cl2N4O |
---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide;dihydrochloride |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-8-9(7-13-14-8)3-2-6-12-10(15)4-5-11;;/h7H,2-6,11H2,1H3,(H,12,15)(H,13,14);2*1H |
InChI Key |
MJMFQKXUGMNWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)CCN.Cl.Cl |
Origin of Product |
United States |
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